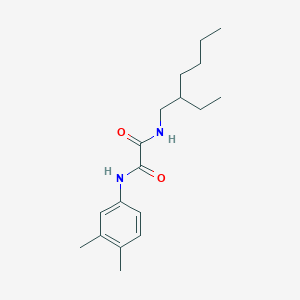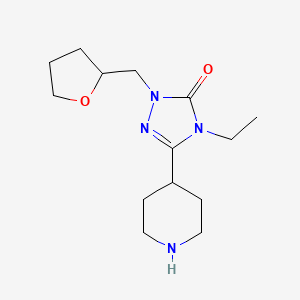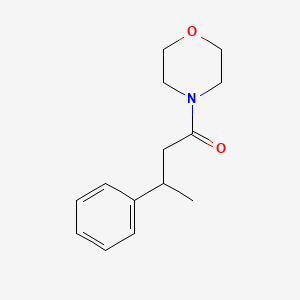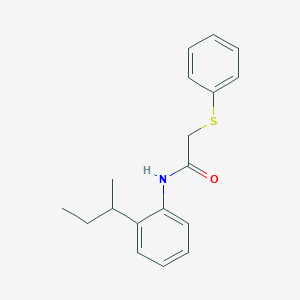![molecular formula C19H23FN2O4S B3975726 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3975726.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide
Übersicht
Beschreibung
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide, also known as DASO 13, is a chemical compound that has gained increasing attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. Specifically, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been shown to inhibit the PI3K/Akt/mTOR and NF-κB pathways, which are known to be involved in cancer growth and inflammation. In addition, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of oxidative stress and inflammation in cells and tissues. In addition, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 in lab experiments is its ability to inhibit multiple signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This makes it a potentially valuable therapeutic agent for the treatment of various diseases. However, one limitation of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the investigation of the potential of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. In addition, future research could explore the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 in combination with other drugs or therapies to enhance its effectiveness.
Wissenschaftliche Forschungsanwendungen
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide 13 has been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-4-22(5-2)27(24,25)16-10-11-18(26-3)17(13-16)21-19(23)12-14-6-8-15(20)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTAOKZWCXTVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3975645.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3975659.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)

![methyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3975693.png)
![5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3975701.png)



![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3975734.png)
![N-{2,5-dimethoxy-4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3975739.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
